Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH

Peptide synthesis SPPS Pseudoproline

Optimized for Fmoc/tBu SPPS, Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is a preformed pseudoproline dipeptide that solves two critical bottlenecks: 1) It eliminates the near-impossible acylation of the hindered oxazolidine nitrogen required by pseudoproline monomers, and 2) its TFA-labile 2,2-dimethyloxazolidine ring acts as a built-in 'structure breaker' that prevents β-sheet aggregation on the resin. Unlike standard Fmoc-Ser(tBu)-Thr(tBu)-OH, this dipeptide extends your peptide chain by two residues in a single reliable coupling, providing superior crude purity and up to 10-fold yield improvements in challenging sequences (30+ residues). Ideal for automated synthesizers—no double couplings or elevated temperatures needed.

Molecular Formula C29H36N2O7
Molecular Weight 524.6 g/mol
Cat. No. B1450357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH
Molecular FormulaC29H36N2O7
Molecular Weight524.6 g/mol
Structural Identifiers
SMILESCC1C(N(C(O1)(C)C)C(=O)C(COC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
InChIInChI=1S/C29H36N2O7/c1-17-24(26(33)34)31(29(5,6)38-17)25(32)23(16-37-28(2,3)4)30-27(35)36-15-22-20-13-9-7-11-18(20)19-12-8-10-14-21(19)22/h7-14,17,22-24H,15-16H2,1-6H3,(H,30,35)(H,33,34)/t17-,23+,24+/m1/s1
InChIKeyAVAILEBHPYBEGO-CQLNOVPUSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH for Ser-Thr Motif Aggregation Control in Fmoc SPPS


Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH (CAS 1266350-99-5) is a pseudoproline dipeptide building block designed for Fmoc/tBu solid-phase peptide synthesis (SPPS). It incorporates a reversibly protected threonine residue as a TFA-labile 2,2-dimethyloxazolidine (pseudoproline) that disrupts β-sheet formation and prevents chain aggregation during synthesis [1]. The dipeptide format circumvents the difficult acylation of the hindered oxazolidine nitrogen, simultaneously extending the peptide chain by two residues in a single coupling step .

Why Standard Ser-Thr Dipeptides or Monomers Cannot Replace Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH


Conventional Fmoc-Ser(tBu)-Thr(tBu)-OH dipeptides lack the structure-breaking pseudoproline moiety and are prone to severe aggregation during chain elongation, leading to incomplete couplings, low yields, and impure crude products . Pseudoproline monomers (e.g., Fmoc-Thr[ψMe,Mepro]-OH) require difficult acylation conditions—often demanding double couplings or elevated temperatures (40°C)—and risk incomplete incorporation [1]. In contrast, the preformed dipeptide Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH eliminates the need to acylate the hindered oxazolidine nitrogen, ensuring reliable, high-efficiency insertion of the Ser-Thr motif while maintaining aggregation control .

Quantitative Differentiation Evidence for Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH Procurement Decisions


HPLC Purity Benchmark: Ser-Thr Pseudoproline vs. Ser-Ser Pseudoproline Dipeptide

The Sigma-Aldrich Novabiochem® grade of Fmoc-Ser(tBu)-Thr(psiMe,Mepro)-OH is specified with an HPLC purity of ≥92.0% (area%) . In comparison, the closely related Fmoc-Ser(tBu)-Ser(psiMe,Mepro)-OH (Ser-Ser pseudoproline) from the same vendor achieves ≥97.0% (HPLC) . This 5% purity differential reflects the additional synthetic complexity of the Thr-derived oxazolidine and is critical for users requiring high-purity starting materials for sensitive applications.

Peptide synthesis SPPS Pseudoproline

Coupling Efficiency: Dipeptide Building Block vs. Pseudoproline Monomer

Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is supplied as a preformed dipeptide, completely eliminating the need to acylate the sterically hindered oxazolidine nitrogen of a pseudoproline monomer . Studies on the corresponding monomer, Fmoc-Thr[ψMe,Mepro]-OH, demonstrate that its acylation is significantly more challenging, often requiring double couplings or elevated temperatures (40°C) to achieve acceptable incorporation yields [1]. In contrast, the dipeptide format enables standard single couplings with high efficiency.

Solid-phase peptide synthesis Pseudoproline Coupling efficiency

Aggregation Control: Yield Improvement in Aggregation-Prone Ser-Thr Sequences

Pseudoproline dipeptides, including Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH, are designed to prevent β-sheet-mediated aggregation during Fmoc SPPS . While direct quantitative data for this specific compound is limited, class-level evidence indicates that pseudoproline incorporation can increase product yields by up to 10-fold in highly aggregated sequences compared to syntheses without aggregation-breaking building blocks . This effect is particularly pronounced for peptides containing the Ser-Thr motif, where intermolecular hydrogen bonding otherwise severely hampers chain elongation.

Peptide aggregation SPPS Difficult sequences

Reversible Protection: TFA-Labile Oxazolidine Regeneration vs. Isoacyl Dipeptides

The threonine residue in Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH is reversibly protected as a TFA-labile oxazolidine that regenerates the native Thr residue during standard final cleavage/deprotection with TFA . This contrasts with isoacyl dipeptides, which require an additional O→N acyl shift under mildly basic conditions after TFA cleavage to restore the native amide backbone . The pseudoproline approach thus integrates seamlessly into standard Fmoc SPPS workflows without extra post-cleavage processing steps.

Deprotection Pseudoproline Isoacyl dipeptide

High-Impact Applications of Fmoc-Ser(tBu)-Thr(Psi(Me,Me)pro)-OH in Peptide Synthesis


Synthesis of Aggregation-Prone Peptides Containing Ser-Thr Motifs

This dipeptide is specifically optimized for sequences where the Ser-Thr motif drives β-sheet formation and chain aggregation. Its use prevents premature termination and deletion sequences, enabling successful synthesis of peptides that fail with standard building blocks .

Large and Difficult Peptide Synthesis (e.g., Therapeutic Peptides, Hormones)

For peptides exceeding 30-40 residues, aggregation is a primary failure point. The pseudoproline dipeptide acts as a 'structure breaker,' maintaining resin-bound peptide solvation and coupling efficiency throughout long syntheses . Class-level evidence suggests up to 10-fold yield improvements in such challenging sequences .

Automated High-Throughput SPPS Workflows

The dipeptide format eliminates the need for double couplings or elevated temperatures required by pseudoproline monomers [1]. This ensures reliable, single-coupling incorporation and reduces cycle times, making it ideal for automated synthesizers where manual intervention is impractical.

Cyclic Peptide and Constrained Peptide Synthesis

Pseudoprolines induce a 'kink' in the peptide backbone that can facilitate cyclization reactions and stabilize desired turn conformations. The TFA-labile oxazolidine regenerates the native Ser-Thr sequence after cyclization, preserving the final peptide's biological integrity .

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